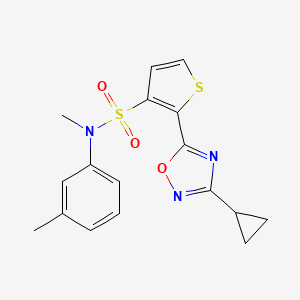
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide is a novel derivative within the oxadiazole class, which has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by recent research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a cyclopropyl group, an oxadiazole moiety, and a thiophene sulfonamide. Its chemical formula is C16H18N4O2S, with a molecular weight of approximately 342.41 g/mol. The compound's specific structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The mechanism often involves interference with microbial metabolic processes. For instance, compounds similar to the one in focus have shown strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. .
Table 1: Antimicrobial Activity Against Various Bacteria
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5 µg/mL |
| Compound B | E. coli | 10 µg/mL |
| Target Compound | Staphylococcus spp. | 8 µg/mL |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. For example, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The target compound's structural features may enhance its ability to induce apoptosis in these cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HeLa | 15.0 | Cell cycle arrest |
| A549 | 10.0 | DNA damage |
Flow cytometry assays revealed that the compound promotes significant apoptotic activity in MCF-7 cells through increased expression of pro-apoptotic proteins like p53 and caspase-3 cleavage .
Cytotoxicity Studies
Cytotoxicity assessments on normal cell lines such as L929 have shown that while some derivatives exhibit toxicity, others maintain cell viability at certain concentrations. The target compound's cytotoxic profile suggests it may be selectively toxic to cancer cells while sparing normal cells.
Table 3: Cytotoxic Effects on Normal Cell Lines
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| L929 | 100 | 85 |
| L929 | 200 | 70 |
Case Studies
Recent studies have highlighted the therapeutic potential of oxadiazole derivatives in clinical settings. For instance, a study demonstrated that a related compound showed superior activity compared to standard chemotherapeutics like doxorubicin against leukemia cell lines .
Properties
IUPAC Name |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-11-4-3-5-13(10-11)20(2)25(21,22)14-8-9-24-15(14)17-18-16(19-23-17)12-6-7-12/h3-5,8-10,12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHAOULTZBKQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














